2-Bromo-5-fluoro-3-methylbenzaldehyde
Overview
Description
“2-Bromo-5-fluoro-3-methylbenzaldehyde” is a chemical compound with the linear formula BrC6H4(F)CHO . It has a molecular weight of 203.01 . This compound is used as a precursor for the synthesis of various other compounds .
Synthesis Analysis
The synthesis of “this compound” can be achieved by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide . It can also be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl, or vinyl substituents at the 1-position . Another key synthetic step involves a Wittig reaction using various heterocyclic aldehydes .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringFc1ccc(Br)c(C=O)c1
. The InChI key for this compound is CJUCIKJLMFVWIS-UHFFFAOYSA-N
. Chemical Reactions Analysis
This compound can undergo various chemical reactions, including free radical bromination, nucleophilic substitution, and oxidation . It can also participate in the Ullmann-type reaction .Physical and Chemical Properties Analysis
“this compound” is a white to cream-colored crystalline powder . It has a melting point range of 51-56 °C . It is soluble in methanol .Scientific Research Applications
Synthesis of Related Compounds
2-Bromo-5-fluoro-3-methylbenzaldehyde is used in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a process that includes bromination, hydrolysis, cyanidation, methoxylation, hydrolysis again, and esterification (Chen Bing-he, 2008). Similarly, it plays a role in the synthesis of 10‐Aryl‐ and 10‐(Arylmethyl)acridin-9(10H)‐ones through a reaction involving 1-fluoro-2-lithiobenzenes and subsequent oxidation of alcohols (K. Kobayashi et al., 2013).
Spectroscopic and Computational Studies
In spectroscopic studies, related compounds like 5-Fluoro-2-Methylbenzaldehyde have been analyzed using FT-IR and FT-Raman spectra. These studies involve complete vibrational assignment and analysis of the fundamental modes of vibrations, along with density functional theory calculations (Sehar Iyasamy et al., 2016).
Process Improvement in Synthesis
The compound is also significant in the process improvement of drug discoveries. An example is the improved synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, where the original synthesis was enhanced by reducing isolation processes and increasing yield while maintaining purity (K. Nishimura, T. Saitoh, 2016).
Crystal Structure and Molecular Properties
The molecular structure and properties of related compounds, such as 2-fluoro-4-bromobenzaldehyde, have been investigated using techniques like X-ray diffraction and vibrational spectroscopy. These studies offer insights into molecular dimer formation and characteristic frequencies (Mahir Tursun et al., 2015).
Safety and Hazards
This compound is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, harmful in contact with skin, harmful if inhaled, and causes serious eye irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Mechanism of Action
Target of Action
It’s known that benzaldehyde derivatives can participate in various chemical reactions, such as free radical bromination and nucleophilic substitution .
Mode of Action
2-Bromo-5-fluoro-3-methylbenzaldehyde, like other benzaldehyde derivatives, can undergo reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific reaction conditions and the presence of other reactants.
Biochemical Pathways
It’s known that benzaldehyde derivatives can participate in various chemical reactions, potentially affecting a wide range of biochemical pathways .
Result of Action
The compound’s ability to participate in various chemical reactions suggests that it could potentially influence a wide range of molecular and cellular processes .
Properties
IUPAC Name |
2-bromo-5-fluoro-3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5-2-7(10)3-6(4-11)8(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRYXNAZBWKKHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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